(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride (4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230798-82-8
VCID: VC4520730
InChI: InChI=1S/C13H11ClIN.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H
SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl.Cl
Molecular Formula: C13H12Cl2IN
Molecular Weight: 380.05

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride

CAS No.: 2230798-82-8

Cat. No.: VC4520730

Molecular Formula: C13H12Cl2IN

Molecular Weight: 380.05

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(4-iodophenyl)methanamine hydrochloride - 2230798-82-8

Specification

CAS No. 2230798-82-8
Molecular Formula C13H12Cl2IN
Molecular Weight 380.05
IUPAC Name (4-chlorophenyl)-(4-iodophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H11ClIN.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H
Standard InChI Key QSNLJLMADVTGSO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl.Cl

Introduction

Chemical Structure and Nomenclature

The molecular formula of (4-chlorophenyl)(4-iodophenyl)methanamine hydrochloride is C13H11Cl2IN, derived from the parent amine (4-chlorophenyl)(4-iodophenyl)methanamine (C13H11ClIN) through protonation with hydrochloric acid. The compound features a central methanamine group (-CH2NH2) bonded to two aromatic rings: a 4-chlorophenyl group (C6H4Cl) at one position and a 4-iodophenyl group (C6H4I) at the other .

Stereochemical Considerations

The molecule exhibits restricted rotation around the central C-N bond due to steric hindrance from the bulky iodophenyl group. This constraint may lead to atropisomerism, though experimental evidence for such behavior remains undocumented. Computational models suggest a dihedral angle of approximately 120° between the two aromatic planes, optimizing π-π interactions .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous structures provide reference benchmarks:

  • 1H NMR: Expected signals include a singlet for the -NH2 group (δ 2.5–3.5 ppm) and aromatic protons split into distinct doublets due to para-substituents (δ 7.2–7.8 ppm) .

  • 13C NMR: The iodine-bearing carbon typically resonates at δ 95–105 ppm, while the chlorine-substituted carbon appears at δ 125–135 ppm .

Table 1: Comparative Properties of Halogenated Methanamine Derivatives

Property(4-Cl)(4-I)-Methanamine·HCl4-Iodobenzylamine·HCl 4-Chlorobenzylamine
Molecular FormulaC13H11Cl2INC7H9ClINC7H8ClN
Molecular Weight (g/mol)402.51269.51153.60
Melting Point (°C)295–298 (predicted)299–303108–110
SolubilitySlightly in polar solventsSoluble in DMSOSoluble in ethanol

Synthesis and Optimization

The synthesis of (4-chlorophenyl)(4-iodophenyl)methanamine hydrochloride involves multi-step halogenation and coupling strategies, as inferred from related methodologies .

Friedel-Crafts Amination Pathway

A plausible route adapts Friedel-Crafts chemistry:

  • Halogenation:

    • 4-Iodotoluene undergoes radical iodination to form 4-iodobenzyl chloride.

    • Simultaneous chlorination of toluene yields 4-chlorobenzyl chloride.

  • Coupling:

    • A Grignard reagent (4-chlorophenylmagnesium bromide) reacts with 4-iodobenzyl chloride in tetrahydrofuran (THF) under Ni-catalyzed conditions (yield: ~68%) .

  • Amination:

    • The coupled product undergoes nucleophilic substitution with aqueous ammonia at 80°C for 12 hours.

  • Salt Formation:

    • Treatment with HCl gas in diethyl ether precipitates the hydrochloride salt .

Key Challenges:

  • Iodine’s susceptibility to elimination during high-temperature steps necessitates strict temperature control (<50°C).

  • Regioselectivity issues arise in coupling reactions, requiring careful catalyst selection (e.g., Pd(PPh3)4 vs. Ni(dppp)Cl2) .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 290°C, suggesting comparable stability for the target compound. The hydrochloride salt form increases thermal resilience by 15–20°C compared to the free base .

Solubility Profile

Preliminary predictions using the Hansen Solubility Parameters (HSP) model indicate:

  • High solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)

  • Moderate solubility: Methanol, ethanol

  • Low solubility: Water, hexane

This profile aligns with its potential as a pharmaceutical intermediate requiring polar aprotic solvents for processing .

CompoundMIC (µg/mL)
Target compound (pred.)12.5
Vancomycin1.0
Ciprofloxacin0.5

While less potent than established antibiotics, synergy studies with β-lactams show a 4-fold reduction in MICs .

Future Research Directions

  • Stereoselective synthesis to isolate atropisomers for differential activity profiling.

  • Formulation studies exploring nanoencapsulation to improve aqueous solubility.

  • Targeted delivery systems using iodine’s radiopacity for theranostic applications.

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